Structural Differentiation from Clinically-Advanced c-Met Inhibitor Tepotinib (EMD 1214063)
A recurring source of confusion in vendor catalogs is the conflation of CAS 714233‑89‑3 with EMD 1214063 (tepotinib; CAS 1100598‑32‑0). The two compounds are unequivocally distinct chemical entities. Tepotinib [1] is a benzonitrile-pyridazinone derivative (C₂₉H₂₈N₆O₂, MW 492.6) that potently inhibits c-Met kinase (IC₅₀ = 3 nM). In contrast, CAS 714233‑89‑3 is a quinoxaline-thiophene-sulfonamide (C₁₇H₂₀N₄O₂S₂, MW 376.5) with no peer-reviewed evidence of c-Met inhibitory activity. A scientist or procurement officer who orders CAS 714233‑89‑3 expecting tepotinib will receive a structurally unrelated molecule. LC-MS or ¹H-NMR identity confirmation against a certified reference standard is mandatory if the intended use requires c-Met pharmacology.
| Evidence Dimension | Chemical structure and molecular formula |
|---|---|
| Target Compound Data | C₁₇H₂₀N₄O₂S₂; MW 376.49; quinoxaline-thiophene-sulfonamide scaffold |
| Comparator Or Baseline | Tepotinib (EMD 1214063): C₂₉H₂₈N₆O₂; MW 492.6; benzonitrile-pyridazinone scaffold |
| Quantified Difference | Non-overlapping molecular formulas; ΔMW ≈ 116 Da; distinct heterocyclic cores (quinoxaline vs. pyridazinone); no shared InChI Key |
| Conditions | Structural identity from chemical registration databases and published medicinal chemistry literature |
Why This Matters
This differentiation is critical for procurement integrity: selecting CAS 714233‑89‑3 instead of tepotinib based on vendor mislabeling will result in delivery of a compound with unknown and likely absent c-Met pharmacology, wasting research resources.
- [1] Bladt F, Faden B, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. PMID: 23553846. View Source
